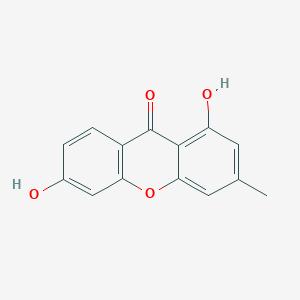

3,8-Dihydroxy-6-methylxanthone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,8-Dihydroxy-6-methylxanthone, also known as this compound, is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

3,8-Dihydroxy-6-methylxanthone exhibits a broad spectrum of pharmacological activities, making it a subject of interest in various fields of medicinal chemistry. The following table summarizes its key biological activities:

| Activity | Description |

|---|---|

| Antitumor | Demonstrated cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Exhibits activity against bacteria and fungi, contributing to its therapeutic potential. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress and cellular damage. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases. |

| Antidiabetic | Shows promise in regulating blood glucose levels and enhancing insulin sensitivity. |

Case Studies on Biological Activities

- Antitumor Activity : Research has indicated that xanthones can induce apoptosis in cancer cells. A study highlighted the effect of this compound on human breast cancer cells, where it was found to significantly reduce cell viability and promote apoptotic pathways through mitochondrial dysfunction .

- Antimicrobial Properties : In vitro studies demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent .

- Antioxidant Effects : The antioxidant capacity of this compound was evaluated using various assays (DPPH, ABTS). Results showed that it effectively scavenged free radicals and protected cellular components from oxidative damage .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including chemical synthesis and biotransformation processes involving microbial enzymes. Recent studies have focused on the enzymatic prenylation of hydroxyxanthones to enhance their biological activity .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for therapeutic applications in several areas:

- Cancer Treatment : Due to its antitumor properties, further investigation into its use as an adjunct therapy in cancer treatment is warranted.

- Infectious Diseases : Its antimicrobial properties suggest possible applications in treating infections resistant to conventional antibiotics.

- Chronic Diseases : The anti-inflammatory and antioxidant effects indicate potential use in managing chronic conditions such as diabetes and cardiovascular diseases.

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Understanding the molecular mechanisms underlying the pharmacological effects of this compound.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

- Synthetic Biology Approaches : Exploring metabolic engineering for sustainable production of xanthones with enhanced bioactivity .

Propriétés

Numéro CAS |

66951-35-7 |

|---|---|

Formule moléculaire |

C14H10O4 |

Poids moléculaire |

242.23 |

Synonymes |

1,6-Dihydroxy-3-methyl-9H-xanthen-9-one; 1,6-Dihydroxy-3-methylxanthone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.